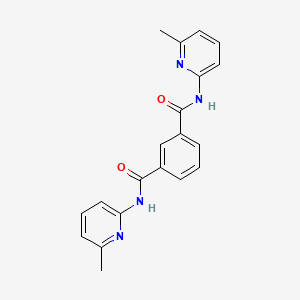
2-amino-3-(1H-indol-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1H-indol-6-yl)propanoic acid, often referred to as indole-3-propionic acid (IPA) or indole-3-propionic acid (IPA), is a naturally occurring, non-toxic compound found in many foods and plants. It is an important metabolite of the amino acid tryptophan, and is a major component of several gut bacteria. IPA has been studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and neuroprotective properties.
Applications De Recherche Scientifique
2-amino-3-(1H-indol-6-yl)propanoic acid has been studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis, and to reduce oxidative stress in cells exposed to oxidative stressors. In addition, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to protect neurons from oxidative damage and to reduce the risk of neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of 2-amino-3-(1H-indol-6-yl)propanoic acid is not yet fully understood. However, it has been suggested that 2-amino-3-(1H-indol-6-yl)propanoic acid may act by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In animal models, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to reduce inflammation and oxidative stress, as well as to protect neurons from oxidative damage. In addition, 2-amino-3-(1H-indol-6-yl)propanoic acid has been shown to reduce the risk of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-3-(1H-indol-6-yl)propanoic acid in laboratory experiments include its low toxicity, its availability, and its ability to reduce inflammation and oxidative stress. The main limitation of using 2-amino-3-(1H-indol-6-yl)propanoic acid in laboratory experiments is that its exact mechanism of action is not yet fully understood.
Orientations Futures
In the future, it is likely that more research will be conducted to further investigate the therapeutic potential of 2-amino-3-(1H-indol-6-yl)propanoic acid. In particular, further studies are needed to better understand the mechanism of action of 2-amino-3-(1H-indol-6-yl)propanoic acid, as well as to explore its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential of 2-amino-3-(1H-indol-6-yl)propanoic acid as an antioxidant and to investigate its potential effects on other biochemical and physiological processes. Finally, further research is needed to explore the potential of 2-amino-3-(1H-indol-6-yl)propanoic acid as a dietary supplement and to investigate its potential effects on human health.
Méthodes De Synthèse
2-amino-3-(1H-indol-6-yl)propanoic acid can be synthesized from tryptophan using a variety of methods, including chemical and enzymatic approaches. Chemical synthesis involves the reaction of tryptophan with an acid, such as hydrochloric acid or sulfuric acid, to form 2-amino-3-(1H-indol-6-yl)propanoic acid. Enzymatic synthesis involves the use of enzymes, such as tryptophanase, to catalyze the conversion of tryptophan to 2-amino-3-(1H-indol-6-yl)propanoic acid.
Propriétés
IUPAC Name |
2-amino-3-(1H-indol-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-1-2-8-3-4-13-10(8)6-7/h1-4,6,9,13H,5,12H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCGLYKVUKDXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-indol-6-ylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)

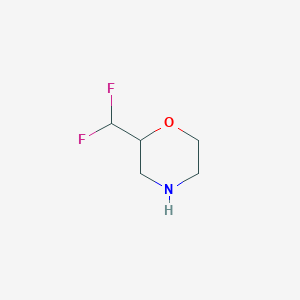
![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B6616691.png)
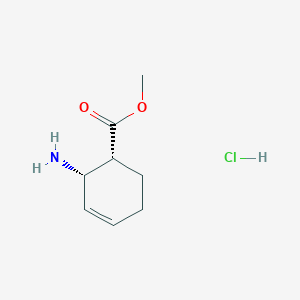
![4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine](/img/structure/B6616719.png)
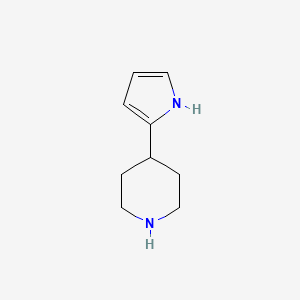
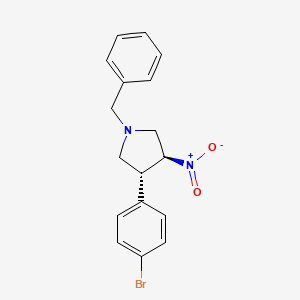
![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)


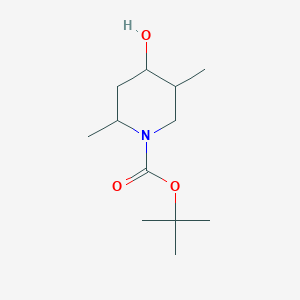
![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)
